![molecular formula C17H22N2O3S2 B2837470 N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide CAS No. 860650-30-2](/img/structure/B2837470.png)
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 . It is also known by its CAS number 860650-30-2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23N2O3S2/c20-13-14-7-9-19 (10-8-14)16-5-2-1-4-15 (16)12-18-24 (21,22)17-6-3-11-23-17/h1-6,11,14,18,20,23H,7-10,12-13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 366.51 . .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism
One study detailed the pharmacokinetics of a novel compound, highlighting its metabolism and elimination processes. The research showed that the compound was extensively metabolized, with principal routes including oxidation and further transformation into metabolites, demonstrating the compound's metabolism dynamics and its potential implications for therapeutic uses (Renzulli et al., 2011).
Diagnostic Imaging
Another study explored the application of a piperidinyl compound in diagnostic imaging for detecting primary breast cancer. This research demonstrated the compound's ability to bind to specific receptors overexpressed in breast cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and treatment planning of breast cancer (Caveliers et al., 2002).
Therapeutic Potential
Research into the therapeutic potential of piperidinyl derivatives, including their pharmacological effects, has been conducted. For instance, studies on the metabolism of anticancer agents like irinotecan reveal how its metabolites contribute to its efficacy and side effects, providing insights into optimizing cancer treatment strategies (Gupta et al., 1994).
Adverse Event Monitoring
In the context of novel psychoactive substances, research has focused on the adverse events following ingestion of specific compounds, illustrating the importance of understanding the pharmacokinetics and toxicological profiles of new drugs. This information is crucial for public health surveillance and developing strategies to mitigate the risks associated with drug use (Krotulski et al., 2018).
Safety and Tolerability Studies
Clinical trials assessing the safety and tolerability of novel inhibitors, like SLC-0111, in patients with advanced solid tumors provide foundational knowledge for the development of new therapeutic agents. These studies establish dosing recommendations and evaluate the compound's pharmacokinetic profile, contributing to the advancement of cancer treatment options (McDonald et al., 2020).
Wirkmechanismus
The mechanism of action for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action depending on the specific derivative and its biological targets.
Safety and Hazards
The safety data sheet (SDS) for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQBXMHEFELFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2837387.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2837388.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)
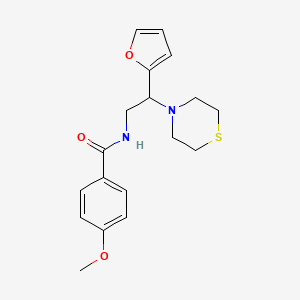
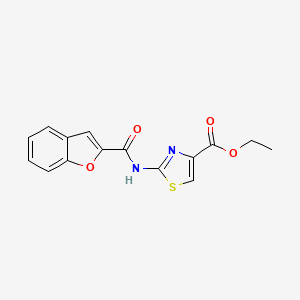
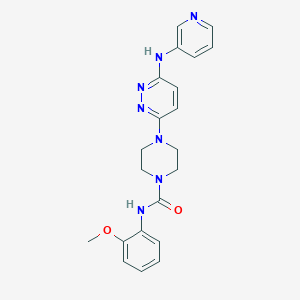
![N-(4-butylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2837395.png)

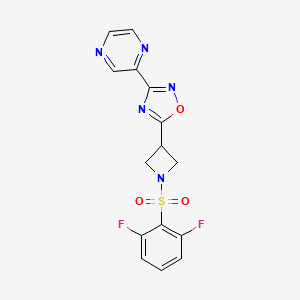
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2837399.png)
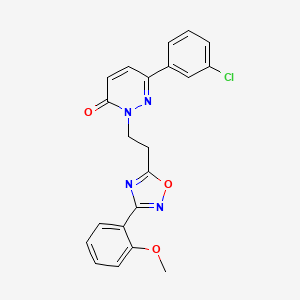
![2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol](/img/structure/B2837404.png)
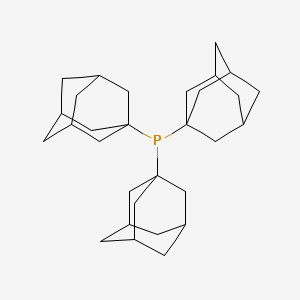
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837406.png)